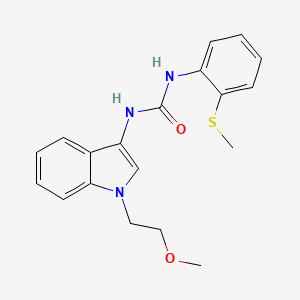

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea

Description

The compound 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea is a urea derivative featuring a 2-methoxyethyl-substituted indole core and a 2-(methylthio)phenyl group. Urea derivatives are widely studied for their diverse biological activities, often modulated by substituents on the aromatic and heterocyclic moieties. This article provides a detailed comparison of this compound with structurally related analogs, focusing on synthetic methodologies, structural variations, and functional implications.

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylsulfanylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-24-12-11-22-13-16(14-7-3-5-9-17(14)22)21-19(23)20-15-8-4-6-10-18(15)25-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVHDWRBOQZZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea typically involves the following steps:

Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxyethyl Group: The indole derivative is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Urea Formation: The final step involves the reaction of the substituted indole with 2-(methylthio)phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Sodium hydride, potassium carbonate.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The methoxyethyl and methylthio groups can further modulate the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features of the Target Compound:

- Indole Substituent : A 2-methoxyethyl group is attached to the indole nitrogen (N1 position).

- Urea Linkage : Connects the indole moiety to a 2-(methylthio)phenyl group.

Comparative Analysis with Analogs:

*Calculated based on molecular formula.

Key Observations:

- Indole Modifications : The target’s 2-methoxyethyl group on the indole nitrogen distinguishes it from analogs like , which has an ethyl chain at the indole’s C3 position. The methoxy group enhances hydrophilicity compared to purely alkyl chains .

- This contrasts with the 2-methylphenyl group in (lacking sulfur) and the electron-withdrawing trifluoromethyl groups in .

- Heterocyclic Variations : The thiazole ring in introduces a planar, aromatic heterocycle, which may influence binding affinity compared to the target’s methylthio-substituted benzene.

Comparison with Analog Syntheses:

- : A 72% yield was achieved via one-step carbonylation using triphosgene and trimethylamine . This method could be applicable to the target compound.

- : Methoxyethyl-substituted ureas were synthesized via substitution reactions, highlighting the stability of methoxy groups under basic conditions .

- : Sulfamoyl-containing analogs required sulfonylation steps, which are more complex than the target’s methylthio group introduction .

Physicochemical Properties and Bioactivity Implications

Solubility and Lipophilicity:

Electronic Effects:

Bioactivity Considerations:

- Urea derivatives with sulfur atoms (e.g., ) often exhibit enhanced binding to enzymes or receptors via sulfur-mediated interactions (e.g., van der Waals, hydrogen bonding). The target’s methylthio group may similarly engage with hydrophobic pockets.

- Indole modifications influence pharmacokinetics; the methoxyethyl group in the target may reduce metabolic oxidation compared to unsubstituted indoles .

Biological Activity

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea, also known by its CAS number 941908-97-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H21N3O2S

- Molecular Weight : 355.5 g/mol

- Structure : The compound features an indole ring system and a urea moiety, which are critical for its biological activity.

The primary mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors. It has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tryptophan metabolism and immune regulation. Inhibition of IDO1 can lead to enhanced anti-tumor immunity and is therefore a significant target in cancer therapy .

In Vitro Studies

In vitro evaluations have shown that this compound exhibits potent inhibitory activity against IDO1, with IC50 values ranging from 0.1 to 0.6 μM. Notably, it has demonstrated selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), indicating its potential as a therapeutic agent without the off-target effects associated with TDO inhibition .

Table 1: Inhibitory Activity of Compounds Against IDO1

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| This compound | 0.5 | High |

| Epacadostat (reference) | 0.4 | Moderate |

| Other derivatives | >10 | Low |

In Vivo Studies

Further investigations into the pharmacokinetics and anti-tumor efficacy of the compound have been conducted in animal models. For example, administration of the compound at a dosage of 15 mg/kg resulted in a tumor growth inhibition (TGI) of approximately 40.5% in a B16F10 subcutaneous xenograft model. This suggests that the compound not only inhibits IDO1 but also has significant implications for cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring and urea moiety can significantly influence the biological activity of the compound. The presence of specific substituents on the phenyl ring enhances binding affinity to IDO1, while alterations in the urea structure can either increase or decrease inhibitory potency .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Ortho/Meta substitutions on phenyl ring | Loss of activity |

| Para substitutions (e.g., methyl, chloro) | Enhanced activity |

| Replacement of NH in urea with methylene | Loss of potency |

Case Studies

A notable study explored the effects of this compound in combination with other immunotherapeutic agents, highlighting its potential to enhance anti-tumor responses when used alongside checkpoint inhibitors. The results indicated synergistic effects that could lead to improved outcomes in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.